

Application Notes and Protocols for Measuring KCC2 Activity Following CLP290 Treatment

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Compound of Interest

Compound Name: CLP290

Cat. No.: B606730

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations ([Cl⁻]_i) in mature neurons.[1][2] This low [Cl⁻]_i is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, making it a promising therapeutic target.[1][2][4] **CLP290** is an orally available activator of KCC2 that has shown potential in preclinical models for treating such conditions.[5] It is a prodrug of CLP257 and is believed to enhance KCC2 function, in part by promoting its membrane localization and preventing its degradation.[2][6][7][8]

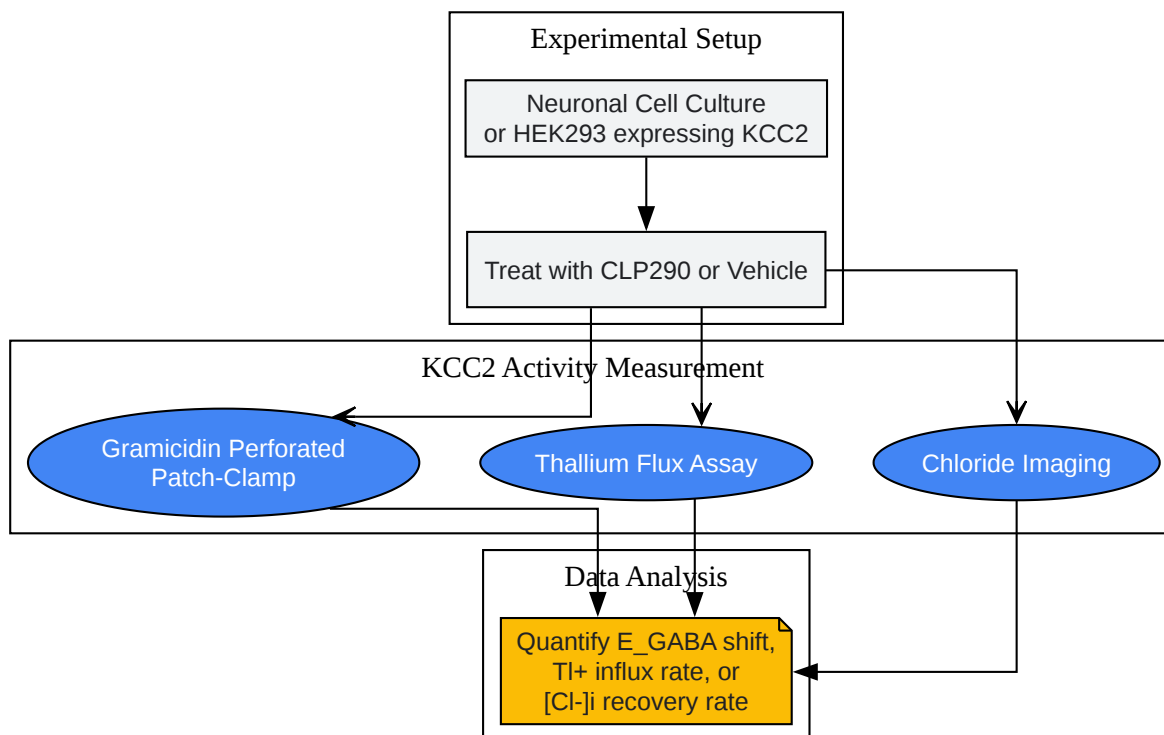
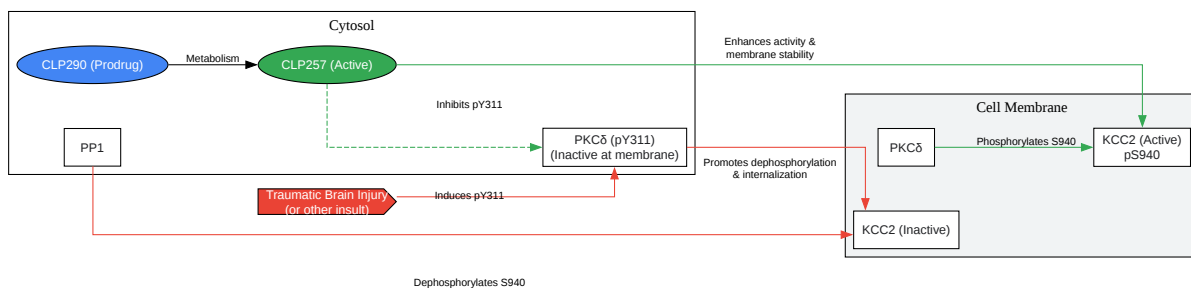
These application notes provide detailed protocols for measuring the activity of KCC2 in response to **CLP290** treatment, utilizing established electrophysiological, fluorescence-based, and biochemical assays.

Data Presentation

Table 1: Summary of **CLP290** Effects on KCC2 Activity and Expression

Parameter Measured	Experimental System	CLP290 Concentration/ Dose	Observed Effect	Reference
KCC2 Activity (Cl ⁻ extrusion)	Cultured Hippocampal Neurons	10 µM (CLP-257)	Increased somato-dendritic EGABA gradient	[9]
KCC2-mediated TI ⁺ influx	HEK293 cells overexpressing KCC2	50 µM (CLP-257)	No significant increase in TI ⁺ influx	[10]
KCC2 Membrane Expression	Rat model of Traumatic Brain Injury	50 mg/kg	Prevented loss of oligomeric KCC2 from the membrane	[6]
KCC2 Phosphorylation (pS940)	Rat model of Traumatic Brain Injury	50 mg/kg	Restored KCC2-pS940 to normal levels	[6]
KCC2 Protein Expression (Total)	Neonatal Rat Cortex	100 mg/kg	No significant change in total KCC2 expression	[11]
KCC2 Membrane Fraction	Neonatal Rat Cortex	100 mg/kg	No significant change in the ratio of membrane to total KCC2	[11]
KCC2 Membrane Localization	HIV Tat-Transgenic Mice	50 mg/kg	Restored KCC2 levels in membrane fractions	[7]

Signaling Pathway and Experimental Workflow Diagrams



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